molecular formula C20H24N2O3S B6573401 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide CAS No. 946292-81-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

Cat. No. B6573401
CAS RN: 946292-81-5
M. Wt: 372.5 g/mol
InChI Key: JGMWVUZAKIQUAC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group attached to a tetrahydroquinoline ring, which in turn is substituted with an ethanesulfonyl group. The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo reactions typical of amides, such as hydrolysis. The tetrahydroquinoline ring might also participate in various reactions, depending on the specific substitution pattern .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar carboxamide group and the potentially aromatic tetrahydroquinoline ring could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis of Sulfonyl Chloride: The SES group can be synthesized into sulfonyl chloride, which serves as a versatile intermediate in organic synthesis.

Protection of Amines: ETQ derivatives with SES groups protect amines during synthetic transformations. This protection ensures stability under various reaction conditions.

Direct Introduction of SES in Synthesis: ETQ derivatives can be directly converted into SES-protected amines, enabling subsequent reactions.

Reactions on SES-Protected Amines: ETQ derivatives undergo various reactions, including:

SES as an Activating Group: The SES group activates amines for:

Deprotection of SES Group: Deprotection of SES-protected amines involves:

Conclusion

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific experimental data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its reactivity and physical properties in more detail, and investigating its safety profile. It could also involve developing more efficient methods for its synthesis .

properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-11-5-6-16-9-10-18(13-19(16)22)21-20(23)17-8-7-14(2)15(3)12-17/h7-10,12-13H,4-6,11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGMWVUZAKIQUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,4-dimethylbenzamide

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